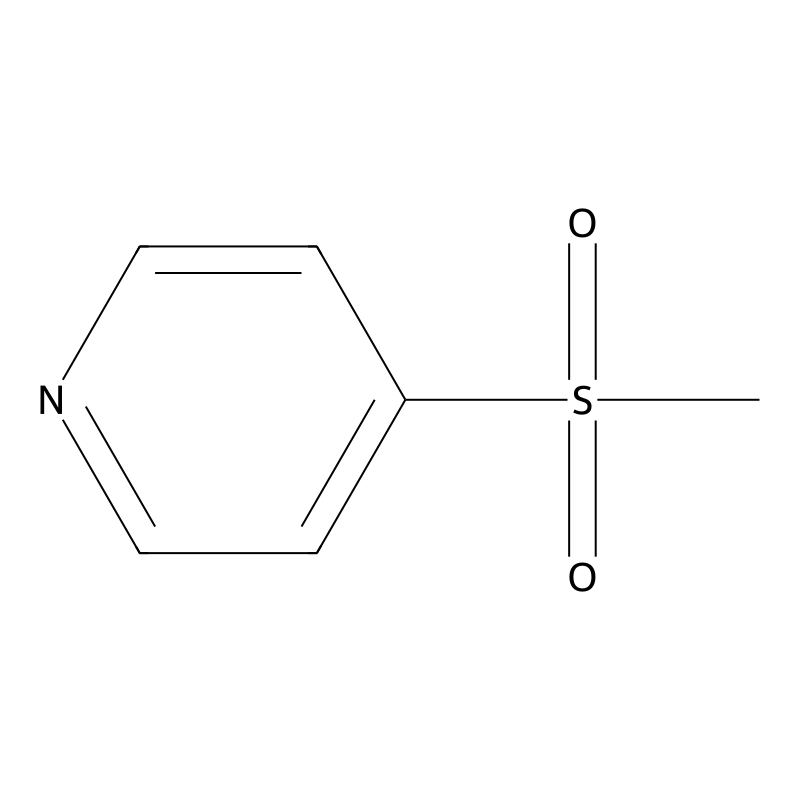

4-(Methylsulfonyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthetic Precursor

Due to its functional groups (a pyridine ring and a methyl sulfonyl group), 4-(Methylsulfonyl)pyridine could potentially serve as a building block for the synthesis of more complex molecules with desired properties. Its reactive sites could allow for further chemical modifications to introduce additional functionalities.

Reference Compound

Since 4-(Methylsulfonyl)pyridine has a unique Chemical Abstracts Service (CAS) registry number (17075-15-9) [PubChem], it might be used as a reference standard in research involving pyridine derivatives or sulfonyl chemistry. This allows for comparison of experimental data with known properties of the compound [Key Organics].

Investigation of Bioisosterism

-(Methylsulfonyl)pyridine might be of interest in studies related to bioisosterism, a concept where molecules with similar shapes and electronic properties can mimic each other's biological activity. Researchers might explore if 4-(Methylsulfonyl)pyridine could serve as a bioisostere for other pyridine derivatives with known biological functions [NCBI].

It's important to note that these are just potential applications based on the chemical structure. More research is needed to definitively establish the role of 4-(Methylsulfonyl)pyridine in scientific research.

4-(Methylsulfonyl)pyridine is an organic compound with the molecular formula C₆H₇NO₂S. It features a pyridine ring substituted with a methylsulfonyl group at the fourth position. This compound is characterized by its polar nature, which enhances its solubility in water and various organic solvents. The presence of the methylsulfonyl group contributes to its unique chemical properties, making it a subject of interest in both synthetic chemistry and biological studies .

- Nucleophilic Substitution Reactions: The methylsulfonyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of aminopyridine derivatives.

- Oxidation Reactions: The methylsulfonyl group can be oxidized to produce sulfone derivatives.

- Reduction Reactions: Under specific conditions, this compound can be reduced to yield different pyridine derivatives .

Common Reaction Conditions- Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

- Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed .

Research indicates that 4-(Methylsulfonyl)pyridine exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and may possess anti-inflammatory properties. Its ability to interact with biological systems is largely attributed to the presence of the methylsulfonyl group, which can influence its pharmacological profile .

The synthesis of 4-(Methylsulfonyl)pyridine can be achieved through several methods:

- Direct Sulfonation: Pyridine can be directly sulfonated using methylsulfonyl chloride in the presence of a base.

- Nucleophilic Substitution: Starting from 4-chloropyridine, a nucleophilic substitution reaction with sodium methylsulfinate can yield 4-(Methylsulfonyl)pyridine.

- Oxidative Methods: Oxidation of 4-methylthio-pyridine using hydrogen peroxide can also lead to the formation of this compound .

4-(Methylsulfonyl)pyridine finds applications in various fields:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemistry: Investigated for its potential use in developing agrochemicals with specific biological activities.

- Material Science: Explored for its properties in polymer chemistry and as a building block for functional materials .

Studies have shown that 4-(Methylsulfonyl)pyridine interacts with various biological targets, including enzymes and receptors. Its interactions may lead to modulation of biological pathways, making it a candidate for further pharmacological exploration. The compound's solubility and polar characteristics enhance its bioavailability, which is critical for its potential therapeutic applications .

Several compounds share structural similarities with 4-(Methylsulfonyl)pyridine, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-4-methylpyridine | Chlorine atom at second position | More reactive due to chlorine substitution |

| 4-Methylpyridine | Methyl group at fourth position | Lacks sulfonyl functionality |

| 2-Chloro-4-(methylthio)pyridine | Chlorine atom and thioether group | Different reactivity profile |

| 4-Methanesulfonylpyridine | Lacks chlorine atom | Similar sulfonyl group but different reactivity |

Uniqueness

The uniqueness of 4-(Methylsulfonyl)pyridine lies in the combination of its methylsulfonyl group and the pyridine ring structure. This combination imparts distinct reactivity and makes it valuable for specific synthetic applications and research studies, particularly in medicinal chemistry where modifications can lead to novel therapeutic agents .